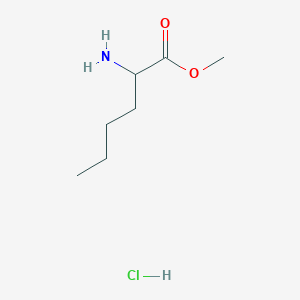

Methyl 2-aminohexanoate hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOVZRXLNVNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554798 | |

| Record name | Methyl norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77300-48-2 | |

| Record name | Methyl norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-aminohexanoate hydrochloride, a key intermediate in various chemical and pharmaceutical applications. This document details established synthetic protocols, presents available physicochemical data in a structured format, and outlines the expected analytical characterization.

Introduction

This compound, the hydrochloride salt of the methyl ester of 2-aminohexanoic acid (more commonly known as norleucine), is a valuable building block in organic synthesis. Its structural similarity to natural amino acids makes it a compound of interest in the development of peptides, peptidomimetics, and other biologically active molecules. This guide serves as a technical resource for professionals engaged in research and development requiring the synthesis and rigorous characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-aminohexanoic acid. Two common and effective methods are detailed below.

Method 1: Esterification using Trimethylchlorosilane in Methanol

A convenient and widely applicable method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[1][2] This approach offers mild reaction conditions and generally provides good to excellent yields.[1]

Experimental Protocol:

-

To a round-bottom flask containing 2-aminohexanoic acid, add freshly distilled methanol.

-

Slowly add trimethylchlorosilane to the suspension with stirring at room temperature. A typical molar ratio of amino acid to TMSCl is 1:2.[1]

-

Continue stirring the resulting solution or suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.

Method 2: Esterification using Thionyl Chloride in Methanol

Another established method for the esterification of amino acids is the use of thionyl chloride (SOCl₂) in methanol. This reagent readily converts the carboxylic acid to the corresponding methyl ester.

Experimental Protocol:

-

Suspend 2-aminohexanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction for completion using TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent in vacuo to obtain the crude product.

-

Purify the crude this compound by recrystallization.

Physicochemical and Characterization Data

While specific experimental data for this compound is not widely published in the form of complete spectral datasets, the following table summarizes the available and expected physicochemical properties. Data for the closely related isomer, L-Norleucine methyl ester hydrochloride, is included for comparative purposes.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 134-140 °C (for L-Norleucine methyl ester hydrochloride) | |

| Optical Rotation | +24.5° (c=1.1 in MeOH, for L-Norleucine methyl ester hydrochloride) |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. Below are the expected characteristics for each analytical technique.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The approximate chemical shifts (δ) in ppm are predicted as follows:

-

~0.9 ppm (triplet): Terminal methyl group (-CH₃) of the butyl chain.

-

~1.3-1.4 ppm (multiplet): Methylene groups (-CH₂-) of the butyl chain.

-

~1.8-2.0 ppm (multiplet): Methylene group adjacent to the chiral center (-CH₂-CH(NH₃⁺)).

-

~3.8 ppm (singlet): Methyl ester group (-OCH₃).

-

~4.1 ppm (triplet or multiplet): Proton on the chiral carbon (-CH(NH₃⁺)).

-

~8.5 ppm (broad singlet): Ammonium protons (-NH₃⁺).

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts (δ) in ppm are:

-

~13.8 ppm: Terminal methyl carbon (-CH₃).

-

~22.0 ppm, ~27.5 ppm, ~31.0 ppm: Methylene carbons of the butyl chain (-CH₂-).

-

~52.5 ppm: Carbon of the chiral center (-CH(NH₃⁺)).

-

~53.0 ppm: Methyl ester carbon (-OCH₃).

-

~170.5 ppm: Carbonyl carbon of the ester group (C=O).

The FTIR spectrum will show characteristic absorption bands for the functional groups present in this compound. Key expected peaks include:

-

~2900-3100 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~2500-3000 cm⁻¹ (broad): N-H stretching of the ammonium salt (-NH₃⁺).

-

~1740 cm⁻¹: C=O stretching of the ester group.

-

~1500-1600 cm⁻¹: N-H bending of the ammonium salt.

-

~1100-1200 cm⁻¹: C-O stretching of the ester group.

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the expected molecular ion peak for the free base (after loss of HCl) would be [M+H]⁺ at m/z 146.12.

Visualizations

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Workflow

Caption: Workflow from synthesis to characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-aminohexanoate hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document collates available data on the compound's chemical structure, molecular weight, melting point, and solubility. Detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a general synthesis method. This guide aims to be a foundational resource for the handling, characterization, and application of this compound in a research and development setting.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of 2-aminohexanoic acid (more commonly known as norleucine). It exists as a racemic mixture and as individual enantiomers. The (2S)-enantiomer is derived from the naturally occurring L-norleucine.

-

IUPAC Name: methyl 2-aminohexanoate;hydrochloride

-

Synonyms: H-DL-Norleu-OMe·HCl, Methyl DL-norleucinate hydrochloride

-

CAS Number:

-

Racemate: 77300-48-2

-

(2S)-enantiomer: 3844-54-0

-

-

Molecular Formula: C₇H₁₆ClNO₂

-

Molecular Weight: 181.66 g/mol

-

Chemical Structure:

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below. Data for both the racemic mixture and the (2S)-enantiomer are provided where available.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, powder or crystals | |

| Color | White to off-white | |

| Melting Point (°C) | 131-132 ((S)-enantiomer) |

Table 2: Solubility Profile (Qualitative)

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrochloride salt form enhances aqueous solubility. |

| Methanol | Soluble | Expected to be soluble based on the polarity of the solvent and solute. |

| Ethanol | Soluble | Similar to methanol, expected to be soluble. |

| Diethyl Ether | Insoluble | Generally, amine hydrochlorides are insoluble in non-polar organic solvents. |

| Chloroform | Slightly Soluble |

Spectroscopic Data (Expected)

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectral characteristics are expected:

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet (~3.7 ppm): 3H, corresponding to the methyl ester protons (-OCH₃).- Triplet (~4.1 ppm): 1H, corresponding to the alpha-proton (-CH(NH₃⁺)-).- Multiplets (~0.9 - 1.9 ppm): Protons of the butyl side chain (-(CH₂)₃-CH₃).- Broad singlet: Protons of the ammonium group (-NH₃⁺), chemical shift can vary with solvent and concentration. |

| ¹³C NMR | - Carbonyl carbon (~170-175 ppm): Ester carbonyl carbon.- Alpha-carbon (~50-55 ppm): Carbon attached to the amino group.- Methyl ester carbon (~52 ppm): -OCH₃ carbon.- Alkyl carbons (~13-35 ppm): Carbons of the butyl side chain. |

| Infrared (IR) | - Broad band (2500-3000 cm⁻¹): N-H stretching of the primary ammonium salt.- Strong band (~1740 cm⁻¹): C=O stretching of the ester.- Band (~1500-1600 cm⁻¹): N-H bending of the ammonium group.- Bands (~1100-1300 cm⁻¹): C-O stretching of the ester. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): The free base (Methyl 2-aminohexanoate) would show a molecular ion peak at m/z 145.11. The hydrochloride salt itself is not typically observed directly. Fragmentation would likely involve the loss of the methoxycarbonyl group or cleavage of the alkyl side chain. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the general esterification of amino acids using trimethylchlorosilane in methanol.[1][2][3]

Materials:

-

DL-2-aminohexanoic acid (DL-norleucine)

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

-

Diethyl ether (or other suitable non-polar solvent for washing)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend DL-2-aminohexanoic acid in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add trimethylchlorosilane dropwise to the stirred suspension. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

To the resulting solid, add diethyl ether and triturate to wash away any non-polar impurities.

-

Collect the solid product by vacuum filtration and wash with additional diethyl ether.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.

Diagram of Synthesis Workflow:

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a solid organic compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is crystalline)

Procedure:

-

Ensure the this compound sample is completely dry.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate initially.

-

Observe the sample through the magnifying lens.

-

As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Diagram of Melting Point Determination Workflow:

Determination of Solubility

This protocol outlines a general procedure for qualitatively and semi-quantitatively assessing the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, chloroform, diethyl ether)

-

Test tubes or small vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Place a small, consistent amount (e.g., ~10 mg) of this compound into separate labeled test tubes.

-

Add 1 mL of a solvent to each test tube.

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble compounds):

-

Accurately weigh a larger amount of the compound (e.g., 100 mg) into a vial.

-

Add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, vortex the mixture until the solid is fully dissolved or it is clear that no more solid will dissolve.

-

Record the total volume of solvent required to dissolve the solid.

-

Calculate the approximate solubility in mg/mL.

-

Diagram of Solubility Testing Workflow:

Determination of pKa

This protocol describes the determination of the acid dissociation constant (pKa) of the amino group by potentiometric titration.[4][5][6][7]

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Record the initial pH of the solution.

-

If titrating the acidic form, fill a burette with the standardized NaOH solution.

-

Add the titrant (NaOH) in small, precise increments (e.g., 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH shows a sharp increase and then levels off in the basic region.

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa of the amino group corresponds to the pH at the half-equivalence point.

Diagram of pKa Determination Workflow:

Biological Activity and Signaling Pathways

There is currently limited publicly available information regarding the specific biological activities or associated signaling pathways for this compound. As a derivative of the non-proteinogenic amino acid norleucine, it may be investigated in contexts such as peptide synthesis or as a building block in medicinal chemistry. Further research is required to elucidate any potential pharmacological effects.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. General precautions include:

-

Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.

-

Handling the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoiding contact with skin and eyes.

-

Storing in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for its scientific and industrial applications. While some experimental data, particularly quantitative solubility and spectral analyses, are not extensively documented in publicly accessible literature, this guide offers a solid foundation based on available information and established chemical principles. The provided experimental protocols offer a starting point for the in-house characterization of this compound. Further research into its biological activity is warranted to explore its full potential in drug development and other scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

An In-depth Technical Guide on the Potential Biological Activity of Methyl 2-aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical exploration of the potential biological activities of Methyl 2-aminohexanoate hydrochloride based on its chemical structure and the known activities of structurally related compounds. As of the latest literature review, no direct experimental studies detailing the specific biological activities of this compound have been published. The experimental protocols provided are hypothetical and intended to serve as a guide for future research.

Introduction

This compound is the methyl ester and hydrochloride salt of 2-aminohexanoic acid, an amino acid commonly known as norleucine.[1][2][3] While direct biological data for this specific ester is scarce, the known roles of its parent amino acid, norleucine, and the general biological activities of other amino acid esters provide a strong foundation for postulating its potential pharmacological and research applications.[4][5][6] This technical guide aims to explore these potential activities, offering a roadmap for researchers interested in investigating this compound.

The esterification of the carboxyl group of 2-aminohexanoic acid to form the methyl ester can significantly alter its physicochemical properties, such as solubility and membrane permeability, which in turn can influence its biological activity and potential as a therapeutic agent or research tool.[6][7] The hydrochloride salt form generally enhances the compound's stability and water solubility.

This guide will delve into the known biological profile of 2-aminohexanoic acid (norleucine) and extrapolate potential activities for this compound. Furthermore, it will provide detailed hypothetical experimental protocols to investigate these potential activities and will use visualizations to illustrate key concepts and workflows.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for designing and interpreting biological experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO₂ | PubChem |

| Molecular Weight | 181.66 g/mol | PubChem |

| Physical Description | Solid | Sigma-Aldrich |

| Solubility | Insoluble in water | Human Metabolome Database |

| Synonyms | Methyl L-norleucinate hydrochloride, L-Norleucine methyl ester hydrochloride | Various Suppliers |

Known Biological Activities of the Parent Compound: 2-Aminohexanoic Acid (Norleucine)

2-Aminohexanoic acid, or norleucine, is a non-proteinogenic amino acid and an isomer of leucine.[1][8] Its structural similarity to other amino acids, particularly methionine, has made it a valuable tool in biochemical and medical research.[1]

| Biological Activity | Description | References |

| Protein Structure and Function Probe | Norleucine is used to replace methionine in proteins to study the role of this amino acid in protein structure and function. This substitution can help determine the importance of methionine's sulfur atom in biological processes. | [1][9] |

| Neurotoxicity Reduction | Studies have shown that substituting methionine with norleucine in the Amyloid-β peptide, a key component in Alzheimer's disease, can negate the neurotoxic effects of the peptide. | [1] |

| Antimicrobial Activity | Some studies have indicated that 2-amino-3-methylhexanoic acid, a derivative of 2-aminohexanoic acid, possesses antimicrobial activity against bacteria like Bacillus subtilis and E. coli. | [10] |

| Plant Elicitor | 2-Amino-3-methylhexanoic acid has been shown to induce resistance against temperature stress and pathogen attack in plants. | [10] |

Potential Biological Activities of this compound

Based on the activities of its parent compound and the general properties of amino acid esters, several potential biological activities can be proposed for this compound.

Potential as a Research Tool for Studying Protein Structure and Function

The methyl ester form may offer advantages in cell-based assays due to potentially increased cell permeability compared to the free amino acid.

Caption: Relationship between 2-aminohexanoic acid and its methyl ester, and potential applications.

Objective: To determine if this compound can be taken up by cells and incorporated into newly synthesized proteins in place of methionine.

Materials:

-

Cell line (e.g., HEK293T)

-

Dulbecco's Modified Eagle Medium (DMEM) without methionine

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound

-

L-[³⁵S]-methionine (for control)

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or phosphorimager

Methodology:

-

Cell Culture: Culture HEK293T cells in standard DMEM with 10% FBS.

-

Methionine Depletion: Once cells reach 80% confluency, wash them twice with phosphate-buffered saline (PBS) and replace the medium with methionine-free DMEM supplemented with 10% dialyzed FBS. Incubate for 1 hour to deplete intracellular methionine pools.

-

Treatment: Treat the cells with either:

-

L-[³⁵S]-methionine (positive control)

-

A range of concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM)

-

No amino acid (negative control)

-

-

Incubation: Incubate the cells for 4-6 hours to allow for protein synthesis.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Autoradiography: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.

-

Analysis: Compare the intensity of the protein bands between the control and treated samples. A decrease in the [³⁵S] signal in the presence of this compound would suggest competitive incorporation.

Potential as an Antimicrobial Agent

Given that some derivatives of 2-aminohexanoic acid exhibit antimicrobial properties, it is plausible that the methyl ester could also possess such activity.[10] Esterification might enhance its ability to penetrate bacterial cell walls.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microplates

-

Spectrophotometer

Methodology:

-

Inoculum Preparation: Grow the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform a two-fold serial dilution in MHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microplate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Potential as a Prodrug

Amino acid esters are frequently employed as prodrugs to enhance the oral bioavailability of parent drugs.[6] The ester moiety can be cleaved by esterases in the body to release the active amino acid.

Caption: A potential mechanism for this compound acting as a prodrug.

Objective: To evaluate the stability of this compound in human plasma and its conversion to 2-aminohexanoic acid.

Materials:

-

This compound

-

2-Aminohexanoic acid (as a standard)

-

Human plasma

-

Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Methodology:

-

Incubation: Pre-warm human plasma to 37°C. Add a known concentration of this compound to the plasma and incubate at 37°C.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.

-

Protein Precipitation: Immediately add cold acetonitrile to the aliquot to precipitate plasma proteins and stop the enzymatic reaction.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

HPLC Analysis: Analyze the supernatant by HPLC to quantify the concentrations of both this compound and the released 2-aminohexanoic acid.

-

Data Analysis: Plot the concentration of this compound versus time to determine its half-life in plasma. Simultaneously, plot the appearance of 2-aminohexanoic acid over time.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a strong theoretical basis exists for its potential as a valuable research tool and a candidate for further pharmacological investigation. Its relationship to 2-aminohexanoic acid (norleucine) suggests possible roles in studying protein function and potential neuroprotective and antimicrobial activities. The ester moiety introduces the possibility of its use as a prodrug with enhanced bioavailability. The hypothetical experimental protocols provided in this guide offer a starting point for researchers to systematically explore these exciting possibilities. Further research is warranted to elucidate the specific biological profile of this compound and unlock its full potential in the fields of biochemistry and drug development.

References

- 1. Norleucine - Wikipedia [en.wikipedia.org]

- 2. Norleucine, (+-)- | C6H13NO2 | CID 9475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-aminohexanoic acid | SGD [yeastgenome.org]

- 4. benchchem.com [benchchem.com]

- 5. lifetein.com [lifetein.com]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminohexanoic acid | Peptide | Amino acid derivative | TargetMol [targetmol.com]

- 9. cheme.caltech.edu [cheme.caltech.edu]

- 10. mdpi.com [mdpi.com]

Navigating the Solubility of Methyl 2-Aminohexanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminohexanoate hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development, presents a solubility profile critical to its application in various reaction and formulation matrices. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents. Due to the scarcity of specific quantitative public data, this document focuses on qualitative solubility trends, general principles derived from analogous compounds, and a robust experimental framework for determining precise solubility parameters. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction

This compound is the hydrochloride salt of the methyl ester of 2-aminohexanoic acid (norleucine). The presence of the hydrochloride salt significantly influences its physicochemical properties, most notably its solubility. As with many amino acid ester hydrochlorides, it is generally characterized by higher solubility in polar protic solvents and lower solubility in non-polar organic solvents. Understanding its solubility is paramount for applications ranging from peptide synthesis to the development of novel therapeutic agents.

Solubility Profile in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the presence of polar functional groups (ester and amine) facilitate strong interactions with polar protic solvents through hydrogen bonding and dipole-dipole forces.[1][2] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and can solvate the cation and anion of the salt, though typically less effectively than protic solvents. For a similar compound, DMSO was noted as a viable solvent.[3] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can engage in dipole-dipole interactions and are often used in reactions involving amino acid ester hydrochlorides, suggesting at least moderate solubility.[4][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Very Low | The lower polarity and inability to act as hydrogen bond donors limit their ability to dissolve ionic salts.[1][5] |

| Aromatic | Toluene, Benzene | Low to Very Low | The non-polar nature of these solvents makes them poor choices for dissolving polar, ionic compounds.[4] |

| Alkanes | Hexane, Heptane | Very Low / Insoluble | As non-polar solvents, they lack the necessary interactive forces to overcome the lattice energy of the ionic solid.[5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The duration may need to be optimized based on the solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometric method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various chemical processes. While quantitative data remains sparse, a qualitative understanding based on its structure as an amino acid ester hydrochloride provides valuable guidance for solvent selection. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a robust framework for their determination. It is recommended that researchers invest the effort to experimentally verify the solubility in their specific solvent systems to ensure the efficiency and success of their synthetic and formulation endeavors.

References

CAS number and molecular structure of Methyl 2-aminohexanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminohexanoate hydrochloride is a chemical compound belonging to the class of amino acid esters. As a derivative of hexanoic acid, it possesses both an amine and a methyl ester functional group, making it a valuable building block in various synthetic applications. Its structural similarity to natural amino acids suggests its potential utility in peptidomimetics, drug discovery, and the development of novel chemical entities. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic considerations for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 77300-48-2 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Canonical SMILES | CCCCC(N)C(=O)OC.Cl | [1] |

| Physical State | Solid | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a six-carbon hexanoate backbone with an amino group at the second carbon (α-position) and a methyl ester at the carboxyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

(Note: An actual image of the 2D structure should be embedded here. As a text-based AI, I cannot generate images directly. The structure can be drawn using any chemical drawing software based on the SMILES string: CCCCC(N)C(=O)OC.Cl)

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles. A common method for the synthesis of amino acid methyl esters involves the esterification of the corresponding amino acid using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

General Experimental Protocol: Synthesis

A plausible synthetic route for this compound is outlined below. This protocol is based on established methods for the synthesis of similar amino acid esters.

-

Reaction Setup: Suspend 2-aminohexanoic acid in anhydrous methanol at 0°C in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Acidification: Bubble dry hydrogen chloride gas through the suspension or add thionyl chloride dropwise while maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Remove the solvent under reduced pressure. The resulting solid crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to yield pure this compound.

Characterization Data

Comprehensive, publicly available spectroscopic data specifically for this compound is limited. However, based on its structure, the expected characterization data would include:

| Spectroscopic Method | Expected Features |

| ¹H NMR | Signals corresponding to the methyl ester protons, the α-proton, the protons of the butyl side chain, and the ammonium protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the α-carbon, the methyl ester carbon, and the carbons of the butyl side chain. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretches of the ammonium group, C-H stretches, the C=O stretch of the ester, and C-N and C-O stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₇H₁₅NO₂) and fragmentation patterns consistent with the structure. |

Potential Applications in Drug Development

Given its structure as an unnatural amino acid ester, this compound holds potential as a valuable building block in drug discovery and development.

Peptide Synthesis and Peptidomimetics

The compound can be incorporated into peptide chains to create peptidomimetics with modified properties. The non-natural side chain can influence the peptide's conformation, stability against enzymatic degradation, and binding affinity to biological targets.

PROTAC Linkers

Isomers and analogues of this compound, such as Methyl 6-aminohexanoate hydrochloride, are utilized as linkers in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The aliphatic chain of this compound could serve as a flexible spacer in a PROTAC linker, connecting a target-binding ligand to an E3 ligase-recruiting moiety.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a potential experimental workflow for the synthesis and a logical workflow for its application in drug discovery.

Caption: Synthetic workflow for this compound.

Caption: Application workflow in drug discovery.

Conclusion

This compound represents a potentially useful, yet under-characterized, chemical entity for applications in synthetic and medicinal chemistry. While detailed experimental data in the public domain is sparse, its structural features suggest its utility as a building block for creating novel molecules with potential therapeutic applications, particularly in the fields of peptidomimetics and targeted protein degradation. Further research into its synthesis, characterization, and application is warranted to fully explore its potential.

References

A Technical Guide to High-Purity Methyl 2-aminohexanoate Hydrochloride for Research Applications

This guide provides an in-depth overview of high-purity Methyl 2-aminohexanoate hydrochloride, a non-proteinogenic amino acid ester of interest to researchers, scientists, and professionals in drug development. It covers commercial sourcing, quality specifications, and generalized experimental workflows relevant to its procurement and application in a research setting.

Introduction to this compound

This compound (CAS No: 77300-48-2) is the hydrochloride salt of the methyl ester of 2-aminohexanoic acid, also known as norleucine. As a derivative of a non-canonical amino acid, it serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its applications can range from peptide synthesis to the development of novel small molecule therapeutics. The purity and precise characterization of this compound are critical for reproducible and reliable experimental outcomes.

Commercial Suppliers and Specifications

The procurement of high-purity reagents is a critical first step in any research endeavor. The following table summarizes commercially available options for this compound based on publicly available data. Researchers should always consult the supplier's most recent certificate of analysis for lot-specific data.

| Supplier | Product Code | CAS Number | Purity | Form | Notes |

| Fluorochem | F226410 | 77300-48-2 | 95%[1] | Solid[1] | General research grade. |

| Ambeed (via Sigma-Aldrich) | AMBH97B9F4EF | 3844-54-0 | 98% | Solid | This is the (2S)-enantiomer, L-Norleucine methyl ester hydrochloride. |

Quality Control and Analytical Protocols

Ensuring the purity and identity of a chemical reagent is paramount. While supplier specifications provide a baseline, independent verification is often necessary. Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) are powerful, commonly used techniques for this purpose.

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[2] The following is a generalized protocol that can be adapted for this compound.

Materials and Reagents:

-

This compound (Analyte)

-

Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)

-

Deuterated Solvent (e.g., DMSO-d₆, D₂O)

-

High-precision analytical balance

-

NMR Spectrometer (≥400 MHz)

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean vial.

-

Accurately weigh a similar amount of the chosen internal standard into the same vial. Record all weights precisely.

-

Dissolve the mixture in a known volume of the appropriate deuterated solvent (typically 0.6-0.7 mL).

-

Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

-

Pulse Program: Standard quantitative ¹H experiment.

-

Relaxation Delay (d1): A long delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being integrated (e.g., 30-60 seconds).[2]

-

Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.[2]

Data Processing and Calculation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully perform phase and baseline correction on the spectrum.

-

Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard. For this compound, the methyl ester singlet (~3.6 ppm) or the alpha-proton triplet (~4.0 ppm) are potential candidates.

-

Calculate the purity using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Diagrams and Workflows

Visualizing experimental and logical processes can clarify complex procedures in research and development. The following diagrams, created using the DOT language, illustrate key workflows.

Caption: General workflow for purity determination via qNMR.

While no specific signaling pathways involving this compound are documented, its role as a synthetic building block places it at the start of a drug discovery cascade. The following diagram illustrates a conceptual workflow for how a novel compound derived from this starting material might be evaluated.

Caption: Conceptual workflow for new compound evaluation.

References

In-Depth Technical Guide: Safety and Handling of Methyl 2-aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties of Methyl 2-aminohexanoate Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 3844-54-0 | [1] |

| Synonyms | (S)-Methyl 2-aminohexanoate hydrochloride, H-Nle-OMe·HCl, L-Norleucine methyl ester hydrochloride | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | [2] |

| Physical Form | Solid, white to off-white powder or crystals | |

| Melting Point | 131-132°C or 134-140°C | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available for water. Slightly soluble in chloroform and methanol. |

Note: Conflicting melting point ranges are reported by different suppliers. It is recommended to consult the supplier-specific documentation.

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source(s):[1]

Summary of Toxicological Effects

-

Acute Oral Toxicity: No quantitative LD50 data is publicly available. However, given its classification, it should be handled with care, and ingestion should be avoided.

-

Acute Dermal Toxicity: No quantitative LD50 data is available. It is known to cause skin irritation upon contact.

-

Acute Inhalation Toxicity: No quantitative LC50 data is available. The solid dust or aerosols may cause respiratory tract irritation.

-

Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage to the eye.

-

Respiratory or Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

Potential Toxicological Signaling Pathways

While specific toxicological pathways for this compound have not been elucidated, the toxicity of amino acid esters, in general, is thought to involve a few key mechanisms. One prominent hypothesis is lysosomal trapping . As a lipophilic ester, the compound can diffuse across the lysosomal membrane. Inside the acidic environment of the lysosome, esterases can hydrolyze the methyl ester, releasing the free amino acid (norleucine) and methanol. The protonated amino acid is less membrane-permeable and becomes trapped, leading to lysosomal swelling and potential cell death.

Another potential mechanism involves serine esterases , which could mediate the intracellular accumulation of the free amino acid, leading to cytotoxic effects.

Caption: Proposed toxicological pathway via lysosomal trapping.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, the following are generalized protocols based on OECD guidelines for a substance with its hazard profile.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

-

Objective: To assess the potential of the substance to cause skin irritation.

-

Test Animal: Albino rabbit.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from a small area (approx. 6 cm²) on the animal's back.

-

0.5 g of the solid test substance, moistened with a small amount of an appropriate vehicle (e.g., water), is applied to the test site and covered with a gauze patch.

-

The patch is secured with tape for a 4-hour exposure period.

-

After 4 hours, the patch is removed, and the skin is gently cleaned to remove any residual test substance.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Scoring: The severity of skin reactions is scored according to a standardized scale (e.g., Draize scale).

Caption: Workflow for Acute Dermal Irritation testing (OECD 404).

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

-

Objective: To assess the potential of the substance to cause serious eye irritation.

-

Test Animal: Albino rabbit.

-

Procedure:

-

The test substance (0.1 g of solid, finely ground) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyelids are gently held together for about one second.

-

The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

-

Observations may continue for up to 21 days if effects are not fully reversed.

-

-

Scoring: Ocular reactions are scored using a standardized system. The use of analgesics and anesthetics is recommended to minimize animal distress.

Caption: Workflow for Acute Eye Irritation testing (OECD 405).

Safe Handling and Storage

Engineering Controls

-

Work in a well-ventilated area.

-

Use a chemical fume hood for procedures that may generate dust or aerosols.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing.

-

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator (e.g., N95).

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Conditions

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated place.

-

Store under an inert atmosphere (e.g., nitrogen or argon).

-

Recommended storage temperature is room temperature or refrigerated (2-8°C), depending on the supplier's recommendation.

Emergency and First Aid Procedures

First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

References

The Role of Methyl 2-aminohexanoate Hydrochloride in the Synthesis of Novel Therapeutic Agents: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminohexanoate hydrochloride is a key building block in the synthesis of various heterocyclic compounds, notably benzothiazepine and benzothiepine derivatives. This technical guide explores the application of this versatile amino acid ester in the development of potent Ileal Bile Acid Transporter (IBAT) inhibitors. Such inhibitors are at the forefront of research for treating a range of conditions including cholestatic liver diseases, pruritus, and hyperlipidemia. This document provides a comprehensive overview of the synthetic methodologies, quantitative biological data, and the underlying signaling pathways associated with these novel therapeutic agents.

Introduction

The manipulation of bile acid homeostasis is a promising therapeutic strategy for a variety of metabolic and cholestatic diseases. The Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT), plays a pivotal role in the enterohepatic circulation of bile acids. Inhibition of IBAT leads to a reduction in the reabsorption of bile acids, thereby lowering their systemic levels. This mechanism of action has been the focus of significant drug discovery efforts.

This compound serves as a crucial starting material in the synthesis of a class of benzothiazepine-based IBAT inhibitors. Its chemical structure provides a scaffold for the construction of the core heterocyclic ring system and for the introduction of various substituents to modulate pharmacological activity. This whitepaper will delve into the practical applications of this compound in the synthesis of these promising drug candidates.

Synthetic Applications

This compound is primarily utilized in the synthesis of benzothiazepine and benzothiepine derivatives, which form the core of certain IBAT inhibitors. The general synthetic approach involves the reaction of this amino acid ester with a substituted 2-aminothiophenol to construct the seven-membered thiazepine ring.

Representative Synthesis of a Benzothiazepine-Based IBAT Inhibitor

While specific, detailed protocols for the synthesis of IBAT inhibitors starting from this compound are proprietary and often found within patents, a representative experimental protocol can be constructed based on general synthetic methods for 1,4-benzothiazepines and information disclosed in relevant patents. The following is a plausible, illustrative procedure.

It is important to note that this is a representative protocol and may require optimization for specific target molecules.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of a benzothiazepine derivative.

Experimental Protocol:

-

Reaction Setup: To a solution of a substituted 2-aminothiophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene (10 mL/mmol) is added this compound (1.1 eq) and a coupling agent (e.g., a carbodiimide like DCC or EDC, 1.2 eq) or a catalyst like trifluoroacetic acid.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the initial amide bond formation. Subsequently, the reaction is heated to reflux (temperature dependent on the solvent) for 12-24 hours to promote intramolecular cyclization and formation of the benzothiazepine ring.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any precipitated byproducts. The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired benzothiazepine derivative.

Quantitative Data

The biological activity of compounds synthesized using this compound is typically evaluated through in vitro assays to determine their potency as IBAT inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) |

| BTZ-1 | Benzothiazepine | HeLa | 5.2 |

| BTZ-2 | Benzothiazepine | MCF-7 | 8.1 |

| BTZ-3 | Benzothiazepine | A549 | 12.5 |

| BTZ-4 | Benzothiepine | HepG2 | 7.8 |

This data is illustrative and represents the general range of activity for this class of compounds against cancer cell lines, not necessarily IBAT inhibition.

Signaling Pathway and Mechanism of Action

The therapeutic effect of the benzothiazepine derivatives synthesized from this compound stems from their ability to inhibit the Ileal Bile Acid Transporter (IBAT). This transporter is located on the apical membrane of enterocytes in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.

By blocking IBAT, these inhibitors interrupt the enterohepatic circulation of bile acids. This leads to an increased excretion of bile acids in the feces and a subsequent decrease in the total bile acid pool in the body. The liver compensates for this loss by increasing the synthesis of new bile acids from cholesterol, which can also contribute to a reduction in serum cholesterol levels.

Experimental Workflow for IBAT Inhibition Assay

The following diagram outlines a typical workflow for an in vitro assay to determine the IBAT inhibitory activity of a test compound.

Caption: Workflow for an in vitro IBAT inhibition assay.

Ileal Bile Acid Transporter (IBAT) Signaling Pathway

The following diagram illustrates the role of IBAT in the enterohepatic circulation of bile acids and the mechanism of action of IBAT inhibitors.

Caption: Enterohepatic circulation of bile acids and the site of action of IBAT inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of benzothiazepine-based Ileal Bile Acid Transporter inhibitors. The ability to readily construct the core heterocyclic scaffold and introduce molecular diversity makes this starting material highly attractive for the development of novel therapeutics targeting a range of metabolic and cholestatic diseases. Further research into the structure-activity relationships of derivatives synthesized from this compound will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safe and effective treatments for patients in need.

Methodological & Application

Application Notes and Protocols for the Incorporation of Methyl 2-aminohexanoate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptides, including improved stability, increased potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) is the predominant method for assembling these modified peptides. This document provides detailed application notes and experimental protocols for the incorporation of Methyl 2-aminohexanoate, a non-natural amino acid, into peptide chains using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis strategy.

Methyl 2-aminohexanoate, also known as norleucine methyl ester, provides a unique aliphatic side chain that can be used to probe receptor interactions, enhance hydrophobicity, or act as a replacement for methionine to prevent oxidation. Successful incorporation of such unnatural amino acids hinges on the adaptation of standard SPPS protocols to accommodate the specific chemical properties of the residue.

Note on Starting Material: The commercially available form of Methyl 2-aminohexanoate is often the hydrochloride salt. For use in standard Fmoc-based SPPS, the α-amino group must be protected with an Fmoc group. Therefore, the following protocols assume the starting material is Fmoc-N-(methyl 2-aminohexanoate)-OH . If you are starting with the hydrochloride salt, it must first be converted to the Fmoc-protected form.

Core Principles of Incorporating Methyl 2-aminohexanoate in SPPS

The fundamental workflow for incorporating Methyl 2-aminohexanoate follows the iterative cycle of standard Fmoc-SPPS:

-

Resin Selection and Swelling: The choice of resin depends on the desired C-terminal functionality (acid or amide). The resin must be swelled in a suitable solvent to ensure optimal reaction kinetics.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed with a weak base, typically piperidine.[2]

-

Coupling: The carboxylic acid of the incoming Fmoc-protected Methyl 2-aminohexanoate is activated and coupled to the newly liberated N-terminal amine of the peptide chain.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired sequence.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide containing Methyl 2-aminohexanoate using the Fmoc/tBu strategy.

Materials and Reagents

| Reagent/Material | Recommended Grade/Purity |

| Rink Amide Resin (for C-terminal amide) | 100-200 mesh, ~0.5-1.0 mmol/g loading |

| Wang Resin (for C-terminal acid) | 100-200 mesh, ~0.5-1.0 mmol/g loading |

| Fmoc-N-(methyl 2-aminohexanoate)-OH | Synthesis grade (>98%) |

| Standard Fmoc-protected amino acids | Synthesis grade (>98%) |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | Reagent grade |

| Piperidine | Reagent grade |

| Diisopropylethylamine (DIPEA) | Reagent grade |

| HBTU/HATU | Coupling reagent grade |

| HOBt/HOAt | Coupling reagent grade |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade |

| Dithiothreitol (DTT) | Reagent grade |

| Diethyl ether | Reagent grade |

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle of deprotection and coupling for the incorporation of Fmoc-N-(methyl 2-aminohexanoate)-OH.

1. Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the deprotection solution. d. Repeat the piperidine treatment for another 5-10 minutes. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-N-(methyl 2-aminohexanoate)-OH: a. In a separate vial, dissolve Fmoc-N-(methyl 2-aminohexanoate)-OH (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and HOBt/HOAt (3-5 equivalents) in a minimal amount of DMF. b. Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction. e. Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional but Recommended): a. To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-20 minutes. b. Wash the resin with DMF (3-5 times).

This cycle is repeated until the desired peptide sequence is assembled.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation: a. After the final coupling step, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard Reagent K cocktail is suitable for many peptides:

- TFA: 94%

- Phenol: 2.5%

- Water: 2.5%

- TIS: 1% b. For peptides containing arginine, dithiothreitol (DTT) can be added to the cocktail.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table provides typical reagent quantities for a standard 0.1 mmol scale synthesis.

| Step | Reagent | Equivalents (relative to resin loading) | Volume/Mass (for 0.1 mmol scale) |

| Deprotection | 20% Piperidine in DMF | - | 2 x 2 mL |

| Coupling | Fmoc-N-(methyl 2-aminohexanoate)-OH | 3-5 | 0.3-0.5 mmol |

| HBTU/HATU | 3-5 | 0.3-0.5 mmol | |

| HOBt/HOAt | 3-5 | 0.3-0.5 mmol | |

| DIPEA | 6-10 | 0.6-1.0 mmol | |

| Cleavage | Cleavage Cocktail | - | 1-2 mL |

Visualizations

Caption: General workflow for solid-phase peptide synthesis.

Caption: Amino acid activation and coupling mechanism in SPPS.

References

Application Notes and Protocols for the Use of Methyl 2-aminohexanoate hydrochloride as an Unnatural Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Unnatural Amino Acids in Modern Research

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be incorporated into peptides and proteins to bestow novel chemical and biological properties.[1] Their inclusion is a powerful strategy in drug discovery and protein engineering, offering the ability to enhance therapeutic characteristics such as metabolic stability, membrane permeability, and conformational rigidity.[2][3] By expanding the chemical diversity beyond the canonical 20 amino acids, UAAs enable the creation of peptides with improved efficacy and proteins with novel functionalities, such as site-specific bioconjugation handles, fluorescent probes, or photocrosslinkers.[4][5]

Methyl 2-aminohexanoate hydrochloride is the hydrochloride salt of the methyl ester of norleucine, a linear-chain aliphatic amino acid. Norleucine is an isomer of leucine and is often used as a non-oxidizable isostere of methionine in peptide and protein studies.[6][7] The replacement of methionine with norleucine can prevent the oxidative degradation of the peptide or protein, thereby increasing its shelf-life and preserving its biological activity, while having a minimal impact on the overall structure and function due to their similar sizes and polarities.[6][7]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Synonyms | (S)-Methyl 2-aminohexanoate hydrochloride, H-Nle-OMe·HCl | [8] |

| CAS Number | 3844-54-0 | [8] |

| Molecular Formula | C₇H₁₆ClNO₂ | |

| Molecular Weight | 181.66 g/mol | [9] |

| Appearance | White solid/powder or crystals | [9] |

| Melting Point | 117-124 °C | [9] |

| Solubility | Soluble in water | [1] |

Applications in Research and Drug Development

The incorporation of Methyl 2-aminohexanoate (as norleucine) can be advantageous in several areas:

-

Enhanced Stability: By replacing oxidation-prone methionine residues, the resulting peptides and proteins exhibit increased resistance to oxidative damage, a critical factor for therapeutic agents.[6][7]

-

Probing Structure-Function Relationships: As a close structural analog of leucine and methionine, norleucine can be used to probe the specific roles of these residues in protein folding, protein-protein interactions, and ligand binding.[1][7]

-

Improving Pharmacokinetic Properties: The aliphatic side chain can influence the lipophilicity of a peptide, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Development of Novel Peptidomimetics: The unique properties of norleucine can be harnessed to design peptidomimetics with improved therapeutic potential.[1]

Experimental Protocols

Incorporation of Methyl 2-aminohexanoate into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Methyl 2-aminohexanoate into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). For SPPS, the amino acid must be N-terminally protected (e.g., with an Fmoc group). The user should source Fmoc-Nle-OH for this procedure. The hydrochloride salt of the methyl ester is not directly suitable for standard Fmoc-SPPS.

Materials:

-

Fmoc-Nle-OH (Fmoc-protected norleucine)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Nle-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To confirm coupling completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.

Site-Specific Incorporation of Norleucine into Proteins in E. coli

This protocol describes a general method for incorporating norleucine (the free amino acid form of Methyl 2-aminohexanoate) at a specific site in a target protein expressed in E. coli. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for norleucine and does not cross-react with endogenous amino acids and tRNAs.

Prerequisites:

-

An evolved orthogonal aaRS (e.g., a mutant Methanocaldococcus jannaschii tyrosyl-tRNA synthetase) that specifically recognizes norleucine.

-

The corresponding orthogonal tRNA (e.g., tRNA CUA).

-

A plasmid encoding the evolved aaRS and tRNA (e.g., pEVOL-Nle).

-

An expression plasmid for the gene of interest containing an amber stop codon (TAG) at the desired incorporation site.

-

E. coli expression strain (e.g., BL21(DE3)).

Materials:

-

Norleucine

-

Luria-Bertani (LB) medium and agar plates

-

Appropriate antibiotics

-